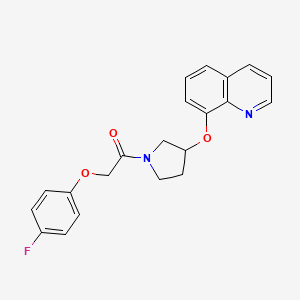

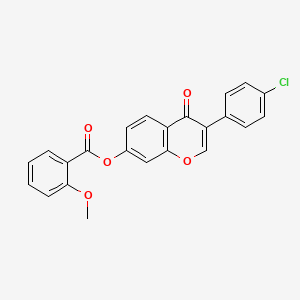

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of chromenone and benzoate, with a chlorophenyl group attached. Chromenones are a type of organic compound characterized by a fused ring structure consisting of a benzene ring and a pyrone ring . Benzoates are the salts or esters of benzoic acid, characterized by the presence of a phenyl group and a carboxylate group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromenone ring, a phenyl ring, and a benzoate group. The positions of these groups and any additional functional groups would determine the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the positions of the functional groups and the nature of the substituents. Chromenones can undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the nature of any substituents .Applications De Recherche Scientifique

- Quinoline derivatives, including 2,4-diarylquinolines, have demonstrated potential as anticancer agents . This compound’s unique structure and increased lipophilicity make it an interesting model for drug design. Researchers investigate its efficacy against various cancer types.

- Quinoline-based compounds have been explored for their antitubercular activity . This derivative may exhibit promising effects against Mycobacterium tuberculosis, contributing to the fight against tuberculosis.

- Beyond pharmacological applications, derivatives containing the diarylquinoline substructure find use in functional material chemistry . Researchers explore their role in materials like sensors, catalysts, and optoelectronic devices.

- Quinoline derivatives impact various biological processes. This compound might interact with enzyme targets, modulating cellular pathways beyond disease treatment .

Anticancer Activity

Antitubercular Properties

Functional Material Chemistry

Biological Activity Beyond Disease Treatment

Mécanisme D'action

Target of Action

Compounds with a chromen-4-one structure, like “3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate”, are often associated with a wide range of biological activities. They may interact with various enzymes, receptors, and proteins within the body, but the specific targets would depend on the exact structure and properties of the compound .

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, if the compound were to interact with an enzyme, it might inhibit or enhance the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme is involved in .

Biochemical Pathways

The affected pathways would depend on the specific targets and mode of action of the compound. For example, if the compound were to inhibit an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and affect the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can influence its pharmacokinetics .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound were to inhibit a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites, which could have various effects at the cellular level .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at certain pH levels or temperatures .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate' involves the condensation of 3-(4-chlorophenyl)-4-hydroxycoumarin with 2-methoxybenzoic acid in the presence of a coupling agent such as DCC or EDC. The resulting intermediate is then treated with a mild base such as triethylamine to form the final product.", "Starting Materials": [ "3-(4-chlorophenyl)-4-hydroxycoumarin", "2-methoxybenzoic acid", "DCC or EDC", "Triethylamine" ], "Reaction": [ "Step 1: Dissolve 3-(4-chlorophenyl)-4-hydroxycoumarin and 2-methoxybenzoic acid in a suitable solvent such as dichloromethane or DMF.", "Step 2: Add a coupling agent such as DCC or EDC to the reaction mixture and stir for several hours at room temperature.", "Step 3: Remove the dicyclohexylurea precipitate by filtration and wash the filtrate with water.", "Step 4: Add a mild base such as triethylamine to the filtrate and stir for several hours at room temperature.", "Step 5: Purify the resulting product by column chromatography or recrystallization." ] } | |

Numéro CAS |

637748-28-8 |

Formule moléculaire |

C23H15ClO5 |

Poids moléculaire |

406.82 |

Nom IUPAC |

[3-(4-chlorophenyl)-4-oxochromen-7-yl] 2-methoxybenzoate |

InChI |

InChI=1S/C23H15ClO5/c1-27-20-5-3-2-4-18(20)23(26)29-16-10-11-17-21(12-16)28-13-19(22(17)25)14-6-8-15(24)9-7-14/h2-13H,1H3 |

Clé InChI |

IYDCTFSDLTUDKX-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2543785.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2543788.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2543790.png)

![2-Methylpyrido[2,3-d]pyrimidine-4-thiol](/img/structure/B2543791.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543796.png)

![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2543797.png)

![6-Isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2543798.png)